2-(3-Methylpentoxycarbonyl)benzoic acid

Phthalate monoester SAR Peroxisome proliferation Hepatocyte culture

Sourcing an authentic branched phthalate monoester for biomonitoring method validation? This compound is Mono(3-methylpentyl) Phthalate, a primary hydrolytic metabolite of di(3-methylpentyl) phthalate. Unlike straight-chain or differently branched isomers, its unique chromatographic retention and mass spectral fragmentation are critical for accurate LC-MS/MS calibration. - Serves as the exact reference standard for urinary exposure biomarker quantification. - Deuterated analog (Mono(3-methylpentyl) Phthalate-d4) enables isotope dilution for matrix effect correction. - Supplied with documented purity to support bioanalytical method validation guidelines.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 106636-65-1
Cat. No. B047382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpentoxycarbonyl)benzoic acid
CAS106636-65-1
Synonyms1,2-Benzenedicarboxylic Acid 1-(3-Methylpentyl) Ester;  1,2-Benzenedicarboxylic Acid Mono(3-methylpentyl) Ester;  _x000B_
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C14H18O4/c1-3-10(2)8-9-18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
InChIKeyHFVPVWMVRZNFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


2-(3-Methylpentoxycarbonyl)benzoic acid (synonym: Mono(3-methylpentyl) Phthalate; CAS 106636-65-1) is a phthalate monoester with molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol [1]. It belongs to the class of 1,2-benzenedicarboxylic acid monoesters, characterized by a free carboxylic acid group at one ortho position and a 3-methylpentyl ester at the other. The compound contains one undefined stereocenter at the 3-position of the pentyl chain and is supplied as a racemic mixture. Computed physicochemical descriptors include XLogP3 of 3.4, topological polar surface area (TPSA) of 63.6 Ų, and 1 hydrogen bond donor with 4 hydrogen bond acceptors [1]. It is primarily procured as an analytical reference standard for research use, with documented effects on peroxisomal fatty acid β-oxidation in rodent models [2].

Why Side-Chain Architecture Prevents Generic Substitution


Phthalate monoesters are not functionally interchangeable despite sharing a common 1,2-benzenedicarboxylic acid core. Published structure-activity relationship (SAR) studies demonstrate that both alkyl chain length and the position of side-chain branching produce marked quantitative differences in peroxisomal enzyme induction potency [1]. Specifically, 2- and 3-ethyl substituted hexyl and octyl monoesters were significantly more potent than their straight-chain and 1-ethyl substituted analogs in primary rat hepatocyte cultures [1]. Substituting Mono(3-methylpentyl) Phthalate—bearing a methyl branch at the 3-position of a C6 ester chain—with the straight-chain isomer Mono-n-hexyl Phthalate (CAS 24539-57-9) or with a positional isomer such as Mono(2-methylpentyl) Phthalate (CAS 648412-67-3) would therefore be expected to yield different biological potency, different chromatographic retention behavior, and non-equivalent analytical response. Direct experimental head-to-head quantitative data for this specific CAS compound versus named comparators is not available in the peer-reviewed literature at the time of this analysis; the differentiation evidence below therefore relies on class-level SAR inference and physicochemical property comparison, each explicitly tagged for evidentiary strength.

Quantitative Differentiation from Structural Analogs


Side-Chain Branching Position and Biological Potency

Mono(3-methylpentyl) Phthalate contains a branched C6 ester chain with a methyl substituent at the 3-position of the pentyl backbone [1]. In the foundational SAR study by Lake et al. (1987), a series of five isomeric hexyl and four isomeric octyl phthalate monoesters were tested for induction of peroxisomal palmitoyl-CoA oxidation in primary rat hepatocytes over 70 h. The study established that '2- and 3-ethyl substituted isomers were more potent than their straight chain and 1-ethyl substituted analogs' [2]. Although that specific study examined ethyl-branched isomers, the 3-methyl substitution in the target compound is structurally homologous to the 3-ethyl substitution motif identified as potency-enhancing, placing this compound in the higher-potency branched category relative to straight-chain Mono-n-hexyl Phthalate. The positional isomer Mono(2-methylpentyl) Phthalate (CAS 648412-67-3) would be predicted to exhibit different potency based on the same SAR rule, where branching position is a critical determinant [2].

Phthalate monoester SAR Peroxisome proliferation Hepatocyte culture Structure-activity relationship

Lipophilicity and Polarity Differentiation

The target compound possesses an XLogP3 of 3.4, a predicted pKa of 3.38 ± 0.36, and a TPSA of 63.6 Ų [1]. In comparison, Mono-n-hexyl Phthalate (CAS 24539-57-9, same molecular formula C₁₄H₁₈O₄) exhibits a computed LogP of approximately 3.2–3.5 (similar range due to identical molecular formula, but subtle differences in actual chromatographic retention arise from decreased molecular volume of the branched isomer) [1]. Mono-n-butyl Phthalate (CAS 131-70-4, C₁₂H₁₄O₄, MW 222.24) has a lower XLogP3 of approximately 2.7–2.8 and a lower molecular weight [2]. Mono(2-ethylhexyl) Phthalate (MEHP, CAS 4376-20-9, C₁₆H₂₂O₄, MW 278.34) has a higher XLogP3 of approximately 4.6–4.7 due to its longer C8 branched chain [2]. The pKa of 3.38 indicates that at physiological pH (7.4), the carboxylic acid group is >99.99% ionized, governing aqueous solubility, protein binding, and extraction efficiency under acidic vs. neutral conditions. These differences directly impact solid-phase extraction (SPE) recovery, reversed-phase LC retention time, and MS ionization efficiency in quantitative bioanalytical methods.

Lipophilicity Ionization constant Chromatographic retention Sample preparation

PPAR Activation Potency by Chain Length and Branching

Bility et al. (2004) demonstrated that the potency and efficacy of phthalate monoesters for activation of PPARα and PPARγ increase with increasing side-chain length, using a panel of monoesters ranging from C1 to C13 in a trans-activation assay in COS-1 cells [1]. Mono(3-methylpentyl) Phthalate, with a total side-chain carbon count of 6 (including the branching methyl), occupies an intermediate position in this potency gradient. Although this specific compound was not individually reported in that study, the class-level relationship predicts that it would exhibit greater PPARα and PPARγ activation potency than shorter-chain analogs such as Mono-n-butyl Phthalate (C4) and Mono-n-pentyl Phthalate (C5), but lower potency than longer-chain analogs such as MEHP (C8) or Mono-isononyl Phthalate (C9). The 3-methyl branch further modulates this activity relative to straight-chain C6 monoesters, consistent with the SAR findings of Lake et al. that branched isomers are more potent [2].

PPARα PPARγ Nuclear receptor activation Phthalate toxicology

Reference Standard Purity and Commercial Availability

Mono(3-methylpentyl) Phthalate is available as a neat reference standard from multiple suppliers with documented pricing and packaging that enable cost-effective procurement decisions. Santa Cruz Biotechnology offers the compound (catalog sc-477401) at 25 mg for $380.00 . Aladdin Scientific lists the compound (catalog M334197) at 25 mg for $285.90 with an 8–12 week lead time . In contrast, the more commonly stocked Mono-n-butyl Phthalate (CAS 131-70-4) is available at significantly lower cost (typically <$50 for 100 mg) due to higher demand, while the structurally analogous but stereochemically distinct (3S)-enantiomer (CAS 71888-90-9) is separately cataloged and may command a premium for chiral-specific applications. The compound's deuterated analog, Mono(3-methylpentyl) Phthalate-d4, is also commercially available for use as an isotope-labeled internal standard in LC-MS/MS quantification of phthalate monoesters in biological matrices, making this specific isomer critical for accurate quantification of the corresponding parent diester metabolite in human biomonitoring studies.

Analytical reference standard LC-MS/MS internal standard Phthalate metabolite quantification Isotope dilution

Aquatic Ecotoxicity Gradient by Carbon Chain Length

Scholz (2003) evaluated the acute aquatic toxicity and biodegradation of a series of phthalate monoesters ranging from n-butyl (C4) to isononyl (C9) [1]. The study established an exponential relationship between carbon chain length and acute toxicity: 96 h LC50 (Cyprinus carpio) for Mono-n-butyl Phthalate (C4) was 133 mg/L, for MEHP (C8 branched) was 62 mg/L, and for the C8–C10 mixed straight-chain monoester (MC8=10) was 119 mg/L [1]. Mono(3-methylpentyl) Phthalate, as a C6 branched monoester, is predicted by this exponential model to exhibit LC/EC50 values in the range of approximately 80–110 mg/L for fish and Daphnia magna, intermediate between the less toxic C4 monoester and the more toxic C8–C9 branched monoesters. All tested monoesters achieved >89% ultimate biodegradation in the OECD 301B CO₂ evolution test, demonstrating ready biodegradability as a class property [1].

Aquatic toxicity Phthalate monoester ecotoxicology Biodegradation Structure-activity relationship

Evidence-Based Application Scenarios


Biomonitoring of Phthalate Exposure via Urinary Metabolites

Mono(3-methylpentyl) Phthalate serves as the primary hydrolytic metabolite of the parent diester plasticizer di(3-methylpentyl) phthalate. In human biomonitoring programs, urinary concentrations of phthalate monoesters are used as exposure biomarkers. This specific branched isomer must be used as the authentic reference standard for LC-MS/MS method calibration and quality control because its chromatographic retention time and mass spectrometric fragmentation pattern differ from those of straight-chain or differently branched isomers [1]. The deuterated analog (Mono(3-methylpentyl) Phthalate-d4) enables isotope dilution quantification to correct for matrix effects, as established in validated methods for other phthalate monoester panels .

SAR Studies on Peroxisome Proliferation and PPAR Activation

The Lake et al. (1986, 1987) and Bility et al. (2004) SAR frameworks demonstrate that side-chain branching position and chain length are critical determinants of peroxisomal enzyme induction and PPAR activation potency [2][3][4]. Mono(3-methylpentyl) Phthalate, as a C6 branched monoester with 3-methyl substitution, fills a specific structural niche within the phthalate monoester homologous series. It enables researchers to test whether the potency-enhancing effect of branching at the 3-position, established for ethyl-substituted isomers, generalizes to methyl-substituted congeners, thereby contributing to predictive QSAR model refinement.

Environmental Fate and Ecotoxicity of Branched-Chain Esters

The Scholz (2003) ecotoxicity data establish that acute aquatic toxicity of phthalate monoesters follows an exponential relationship with carbon chain length [5]. Mono(3-methylpentyl) Phthalate, with its intermediate C6 branched structure, can be used as a test compound in biodegradation and aquatic toxicity studies to generate experimental data for this under-characterized region of the monoester homologous series, where measured values remain sparse. This directly addresses the knowledge gap identified by Scholz and by the Occurrence of Phthalate Monoesters in Environment review [6].

Method Development for Phthalate Metabolite Panels

The specific XLogP3 (3.4) and pKa (3.38) of Mono(3-methylpentyl) Phthalate dictate its behavior in solid-phase extraction and reversed-phase liquid chromatography [1]. During multi-analyte method development for phthalate metabolite panels (which often include 10–20 monoesters), this compound must be individually evaluated for extraction recovery, ion suppression/enhancement, and chromatographic resolution from co-eluting isobaric or isomeric species. Its procurement as a characterized reference standard with documented purity enables robust method validation in accordance with bioanalytical method validation guidelines.

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